molecular formula C44H30N4 B8814242 5,10,15,20-Tetraphenyl-21,22-dihydroporphyrin

5,10,15,20-Tetraphenyl-21,22-dihydroporphyrin

Cat. No. B8814242
M. Wt: 614.7 g/mol
InChI Key: AQPPOLXYUQPDOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,10,15,20-Tetraphenyl-21,22-dihydroporphyrin is a useful research compound. Its molecular formula is C44H30N4 and its molecular weight is 614.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,10,15,20-Tetraphenyl-21,22-dihydroporphyrin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,10,15,20-Tetraphenyl-21,22-dihydroporphyrin including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5,10,15,20-Tetraphenyl-21,22-dihydroporphyrin

Molecular Formula

C44H30N4

Molecular Weight

614.7 g/mol

IUPAC Name

5,10,15,20-tetraphenyl-21,22-dihydroporphyrin

InChI

InChI=1S/C44H30N4/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36/h1-28,45-46H

InChI Key

AQPPOLXYUQPDOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9)N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 4-liter flask equipped with a cooling tube, 80 ml (84.8 g) of benzaldehyde, 56 ml (53.6 g) of pyrrole, and 3 liters of propionic acid were placed and reacted for 30 minutes under reflux. Then, the flask was allowed to stand for one day. After filtering the reaction mixture, recrystallization from a mixed solvent of methanol and chloroform (1:1 by weight) was carried out for purification. Thus, α,β,γ,δ-tetraphenylporphine was obtained in 20% yield.
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Three

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